molecular formula C18H26ClNO3 B1664446 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride CAS No. 13118-10-0

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

Cat. No. B1664446
CAS RN: 13118-10-0
M. Wt: 339.9 g/mol
InChI Key: IUFZTNHOGFUUBG-UHFFFAOYSA-N
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Description

“1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride” is a chemical compound with the molecular formula C18H25NO3 . It is also known as Glycopyrrolate Related Compound B .


Molecular Structure Analysis

The molecular structure of the compound is represented by the formula C18H25NO3 . The compound has a molecular weight of 303.40 .


Physical And Chemical Properties Analysis

The compound is described as a pale yellow sticky liquid to solid . The storage temperature is recommended to be at room temperature in an inert atmosphere .

Scientific Research Applications

  • Pharmacological Studies :

    • Research conducted by Ogawa et al. (2002) revealed the pharmacological profile of a novel 5-HT2A receptor antagonist, which structurally relates to 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride. This compound showed potential in inhibiting platelet aggregation and had high affinity for 5-HT2A receptors (Ogawa et al., 2002).
    • In 2005, Ogawa et al. also explored the effects of related compounds on experimental acute and chronic pancreatitis, suggesting a possible involvement of 5-HT2A receptors in the progression of these conditions (Ogawa et al., 2005).
  • Synthesis and Structural Analysis :

    • Yu-min Liu et al. (2008) worked on the synthesis and crystal structure analysis of a compound related to 1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride. Their study provides insights into the chemical structure and potential applications in various fields, including medicinal chemistry (Yu-min Liu et al., 2008).
  • Chemical Properties and Derivatives :

    • A study by Varma et al. (2006) on phenylacetic acid derivatives, closely related to the chemical structure , highlighted the production and analysis of these compounds, which could be relevant for further chemical and pharmaceutical research (Varma et al., 2006).
    • Research by Mitsuya et al. (2000) on a novel muscarinic M(3) receptor antagonist, structurally similar to the compound , showed potential applications in treating urinary tract disorders, irritable bowel syndrome, and respiratory disorders. This study highlights the importance of such compounds in medical research (Mitsuya et al., 2000).
  • Potential Therapeutic Applications :

    • The compound's structure and related studies suggest potential therapeutic applications in neurology and psychiatry, as seen in research on similar compounds for their neuroleptic properties, such as the study by Usuda et al. (2004) on YM-09151-2, which showed selective antidopaminergic activity (Usuda et al., 2004).
  • Methodological Advancements in Synthesis :

    • Various research efforts, like those by Agbodjan et al. (2008), have focused on developing efficient synthetic methods for related N-acylpyrrolidine compounds, which are important for creating pharmaceuticals and exploring novel therapeutic agents (Agbodjan et al., 2008).

Safety And Hazards

The compound has been classified with the hazard statements H302-H315-H319-H335, indicating that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

(1-methylpyrrolidin-3-yl) 2-cyclopentyl-2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3.ClH/c1-19-12-11-16(13-19)22-17(20)18(21,15-9-5-6-10-15)14-7-3-2-4-8-14;/h2-4,7-8,15-16,21H,5-6,9-13H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUFZTNHOGFUUBG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(C1)OC(=O)C(C2CCCC2)(C3=CC=CC=C3)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30927110
Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

339.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methylpyrrolidin-3-yl 2-cyclopentyl-2-hydroxy-2-phenylacetate hydrochloride

CAS RN

13118-10-0
Record name AHR 376
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=172251
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Methylpyrrolidin-3-yl cyclopentyl(hydroxy)phenylacetate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30927110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-METHYLPYRROLIDIN-3-YL 2-CYCLOPENTYL-2-HYDROXY-2-PHENYLACETATE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU3P2X9VCR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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